2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities .
Mode of Action
It is known that many triazoloquinoxaline derivatives interact with their targets by aromatic nucleophilic substitution .
Biochemical Pathways
It is known that many triazoloquinoxaline derivatives exhibit antiviral and antimicrobial activities, suggesting they may affect pathways related to viral replication or bacterial growth .
Result of Action
It is known that many triazoloquinoxaline derivatives exhibit cytotoxicity at certain concentrations .
Biochemical Analysis
Biochemical Properties
The compound 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to exhibit strong in vitro activity against S. aureus and E. coli . The compound also shows significant activity against C. albicans .
Cellular Effects
The compound influences cell function by interacting with various cellular processes. It has been found to exhibit cytotoxicity at a concentration of 160 μg/ml . The compound also shows promising antiviral activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It potently intercalates DNA, which is nearly equipotent to that of doxorubicin . This interaction with DNA may contribute to its antiviral and antimicrobial activities.
Temporal Effects in Laboratory Settings
It has been observed that most of the tested compounds exhibit cytotoxicity at a concentration of 160 μg/ml .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This is achieved through the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under anhydrous conditions.
Introduction of the sulfanyl group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the acetamide moiety: This step involves the reaction of the intermediate compound with 3-(trifluoromethyl)phenylacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines .
Scientific Research Applications
2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoroquinolones: These antibiotics contain a quinoxaline moiety and are known for their broad-spectrum antibacterial activity.
Triazole Antifungals: Compounds like voriconazole and posaconazole, which contain a triazole ring, are effective antifungal agents.
Uniqueness
2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazoloquinoxaline core with a sulfanyl and trifluoromethylphenylacetamide moiety.
Properties
IUPAC Name |
2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5OS/c1-12(2)18-27-28-19-20(26-15-8-3-4-9-16(15)29(18)19)31-11-17(30)25-14-7-5-6-13(10-14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXCJXVOIHJPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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